Cas no 2248365-30-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate 化学的及び物理的性質
名前と識別子
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- 2248365-30-0
- EN300-6518364
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate
-
- インチ: 1S/C19H15NO5/c21-17(10-12-5-6-14-11-24-8-7-13(14)9-12)25-20-18(22)15-3-1-2-4-16(15)19(20)23/h1-6,9H,7-8,10-11H2
- InChIKey: QEIDEDHCNGYTNN-UHFFFAOYSA-N
- ほほえんだ: O1CC2C=CC(CC(=O)ON3C(C4C=CC=CC=4C3=O)=O)=CC=2CC1
計算された属性
- せいみつぶんしりょう: 337.09502258g/mol
- どういたいしつりょう: 337.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518364-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 0.5g |
$1221.0 | 2023-05-30 | ||
Enamine | EN300-6518364-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 2.5g |
$2492.0 | 2023-05-30 | ||
Enamine | EN300-6518364-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 5g |
$3687.0 | 2023-05-30 | ||
Enamine | EN300-6518364-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 1g |
$1272.0 | 2023-05-30 | ||
Enamine | EN300-6518364-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 10g |
$5467.0 | 2023-05-30 | ||
Enamine | EN300-6518364-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 0.25g |
$1170.0 | 2023-05-30 | ||
Enamine | EN300-6518364-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 0.05g |
$1068.0 | 2023-05-30 | ||
Enamine | EN300-6518364-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate |
2248365-30-0 | 0.1g |
$1119.0 | 2023-05-30 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate (CAS No: 2248365-30-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate, identified by its CAS number 2248365-30-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a fused system of an isoindole ring and a dihydropyranone moiety. The presence of both carbonyl and ester functional groups in its molecular structure suggests potential for diverse chemical reactivity and biological activity.
The molecular framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-yl)acetate is characterized by its rigid bicyclic system, which may contribute to its stability and specificity in interactions with biological targets. The isoindole core is a well-known scaffold in medicinal chemistry, often found in natural products and pharmacologically active compounds. Its incorporation into this molecule likely enhances its potential as a building block for drug discovery efforts.
Furthermore, the dihydropyranone group appended to the isoindole ring introduces additional conformational flexibility and electronic properties that could influence the compound's behavior in biological systems. This structural motif is also known to exhibit various pharmacological effects, including anti-inflammatory and antioxidant activities. The ester functionality at the 2-position of the dihydropyranone ring further expands the possibilities for chemical modification and derivatization, making this compound a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in developing novel heterocyclic compounds with potential therapeutic applications. The unique structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dihydro-1H-2-benzopyran-6-y l)acetate make it an attractive candidate for further investigation. Researchers have been exploring its derivatives as candidates for treating a range of diseases, including neurological disorders and inflammatory conditions.
One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The isoindole moiety can engage in π-stacking interactions with proteins and nucleic acids, while the dihydropyranone group may participate in hydrogen bonding or other non-covalent interactions. These features could be exploited to design molecules with high selectivity and potency.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-is oindol -2 -yl 2-(3,4-dihydro -1H -2-benzopyran -6 -yl)acetate presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning to ensure high yields and purity. However, advances in synthetic methodologies have made it possible to construct such molecules efficiently using multi-step strategies involving cyclization reactions, functional group transformations, and protecting group tactics.
Recent studies have highlighted the importance of computational chemistry in the design and optimization of heterocyclic compounds like 1 ,3 -dioxo -2 ,3 -dihydro -1H -isoindol -2 - yl 2 -(3 ,4 -dihydro -1H - 2-benzopyran -6 - yl)acetate. Molecular modeling techniques have been employed to predict binding modes and affinity for various biological targets. These predictions can guide experimental efforts by identifying key structural features that enhance binding interactions.
The pharmacological profile of this compound is still under investigation , but preliminary data suggest that it may exhibit promising activities. For instance , derivatives of isoindole have shown efficacy in models of pain relief and neuroprotection . Similarly , dihydropyranones have been reported to possess anti-inflammatory properties by modulating key signaling pathways . The combination of these two motifs in 1 ,3 -dioxo - 2 ,3 -dihydro - 1H -isoindol - 2 - yl 2 -( 3 ,4 -dihydro - 1H -- 2-benzopyra n--6-- yl )acetate could lead to novel therapeutic effects that are not observed with individual components.
In conclusion,1 ,3 --dioxo -- 23 --dihydro -- 11 H--iso indol --22 -- yl --22 -(33--4--di hydro--11 H--22--benzopyra n--66-- yl )acetate (CAS No: 2248365--30--0) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique scaffold , combined with its diverse functional groups , makes it an excellent candidate for further exploration . As synthetic methods continue to improve and computational tools become more sophisticated , researchers will be better equipped to harness the therapeutic potential of this molecule . Future studies will focus on elucidating its mechanism of action , optimizing its potency , and developing it into a lead compound for drug development .
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